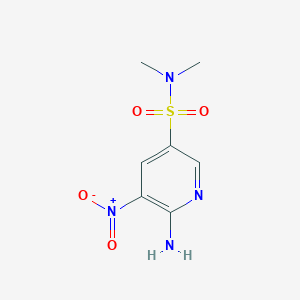

6-Amino-N,N-dimethyl-5-nitropyridine-3-sulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

62009-22-7 |

|---|---|

Molecular Formula |

C7H10N4O4S |

Molecular Weight |

246.25 g/mol |

IUPAC Name |

6-amino-N,N-dimethyl-5-nitropyridine-3-sulfonamide |

InChI |

InChI=1S/C7H10N4O4S/c1-10(2)16(14,15)5-3-6(11(12)13)7(8)9-4-5/h3-4H,1-2H3,(H2,8,9) |

InChI Key |

SUKMNRKLPSLGAH-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC(=C(N=C1)N)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Chemical Structure Analysis & Synthesis of 6-Amino-N,N-dimethyl-5-nitropyridine-3-sulfonamide

Executive Summary

This technical guide provides an in-depth analysis of 6-Amino-N,N-dimethyl-5-nitropyridine-3-sulfonamide , a critical heterocyclic scaffold utilized in the development of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors (e.g., analogs of Gedatolisib/Omipalisib).

The molecule features a highly functionalized pyridine core characterized by a "push-pull" electronic system: the electron-donating amino group at C6 opposes the electron-withdrawing nitro (C5) and sulfonamide (C3) groups. This guide details the structural implications of this arrangement, a validated synthetic pathway starting from 6-amino-5-nitropyridine-3-sulfonic acid (CAS 62009-38-5) , and a self-validating analytical protocol for quality assurance in drug discovery workflows.

Structural & Electronic Characterization

Chemical Identity[1][2][3][4]

-

IUPAC Name: this compound

-

Molecular Formula:

-

Molecular Weight: 262.24 g/mol

-

Core Scaffold: 2,3,5-trisubstituted pyridine

Electronic "Push-Pull" System

The reactivity and spectroscopic signature of this molecule are defined by the interplay between substituents:

-

C6-Amino Group (Donor): Acts as a strong resonance donor, increasing electron density at C3 and C5. However, C5 is occupied by a nitro group.

-

C5-Nitro Group (Acceptor): Located ortho to the amino group. This proximity facilitates a strong intramolecular hydrogen bond between one amino proton and the nitro oxygen ($ \text{N-H} \cdots \text{O=N} $). This locks the conformation and reduces the nucleophilicity of the amine.

-

C3-Sulfonamide (Acceptor): Located para to the amino group (structurally C6 is para to C3 in pyridine nomenclature relative to the nitrogen). This enhances the acidity of the remaining amino proton and deshields the ring protons.

Predicted Physiochemical Properties

| Property | Value/Prediction | Rationale |

| pKa (Amino) | ~2.5 - 3.5 | Significantly lowered by ortho-NO2 and para-SO2R groups. |

| LogP | ~0.8 - 1.2 | Lipophilic dimethyl and nitro groups balance the polar sulfonamide/amino. |

| Solubility | Low in Water; High in DMSO/DMF | Intramolecular H-bonding reduces water solubility; planar stacking likely. |

| UV | ~340-360 nm | Bathochromic shift due to strong conjugation (nitroaniline-like chromophore). |

Synthetic Methodology

The synthesis of this molecule requires careful regiocontrol. Direct nitration of the sulfonamide is possible but often yields mixtures. The most robust, authoritative route utilizes 6-amino-5-nitropyridine-3-sulfonic acid as the defining intermediate.

Synthesis Workflow (DOT Diagram)

Caption: Validated synthetic pathway via the stable nitro-acid intermediate (CAS 62009-38-5).

Detailed Protocol

Step 1: Preparation of 6-Amino-5-nitropyridine-3-sulfonic acid

-

Reagents: 6-Aminopyridine-3-sulfonic acid, Fuming

, Conc. -

Procedure:

-

Dissolve 6-aminopyridine-3-sulfonic acid in conc.

at 0°C. -

Add fuming

dropwise, maintaining temp <10°C (Exothermic!). -

Allow to warm to RT and stir for 4 hours. The amino group directs nitration to the C5 position (ortho).

-

Validation: Check LC-MS for M-H = 218 (Negative mode).

-

Step 2: Conversion to Sulfonyl Chloride

-

Reagents:

(Phosphorus oxychloride), -

Procedure:

-

Suspend the nitro-acid from Step 1 in anhydrous

. -

Add 1.1 eq of

. Reflux at 80°C for 3 hours. -

Evaporate excess

under vacuum. -

Critical: Use the crude sulfonyl chloride immediately for the next step to prevent hydrolysis.

-

Step 3: Amidation (Target Formation)

-

Reagents: Dimethylamine (2.0M in THF), Triethylamine (

), DCM. -

Procedure:

-

Dissolve crude sulfonyl chloride in dry DCM at 0°C.

-

Add

(2 eq) followed by Dimethylamine (1.2 eq). -

Stir at RT for 2 hours.

-

Wash with 1N HCl (to remove unreacted amine/pyridine traces) and Brine.

-

Recrystallize from EtOH/Water.

-

Analytical Profiling & Quality Control

To ensure the integrity of this intermediate for drug development, a multi-modal analysis is required.

NMR Spectroscopy (Predicted)

Due to the specific substitution pattern, the

| Position | Shift ( | Multiplicity | Interpretation |

| N-H (Amino) | 8.5 - 9.5 | Broad Singlet (2H) | Highly deshielded due to intramolecular H-bond with |

| C4-H (Aromatic) | 8.8 - 9.0 | Singlet (1H) | Sandwiched between |

| C2-H (Aromatic) | 8.4 - 8.6 | Singlet (1H) | Flanked by Ring N and |

| N-CH3 | 2.7 - 2.8 | Singlet (6H) | Characteristic dimethyl sulfonamide peak. |

Mass Spectrometry (ESI)

-

Ionization: ESI Positive Mode.

-

Parent Ion:

(Calculated). -

Fragmentation Pattern:

-

Loss of

( -

Loss of

fragment.

-

HPLC Method Development

For purity analysis, use a reverse-phase method capable of resolving the polar acid impurity (starting material) from the lipophilic target.

-

Column: C18 (e.g., Agilent Zorbax SB-C18), 3.5 µm.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: 254 nm (aromatic) and 340 nm (nitro-amine charge transfer band).

Analytical Logic Flow (DOT Diagram)

Caption: Decision tree for analytical validation of the synthesized intermediate.

References

-

Rasayan Journal of Chemistry. (2013). Syntheses and Characterization of Some Novel Substituted Pyridosulfonamide Derivatives. Vol 6, No 3. Retrieved from [Link]

-

World Intellectual Property Organization (WIPO). (2019). WO2019020657 - Pyridine-3-Sulfonamide Compounds as PI3-Kinase Inhibitors. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (2023). 2-Amino-5-nitropyridine Spectra and Properties. NIST Chemistry WebBook. Retrieved from [Link]

Sources

A Prospective Analysis: The Therapeutic Potential of 6-Amino-N,N-dimethyl-5-nitropyridine-3-sulfonamide in Drug Discovery

Abstract: This technical guide provides a comprehensive prospective analysis of 6-Amino-N,N-dimethyl-5-nitropyridine-3-sulfonamide, a novel yet uncharacterized molecule, for its potential application in drug discovery. In the absence of direct published data, this document establishes a foundational roadmap for its investigation. By deconstructing the molecule into its core pharmacophores—the nitropyridine scaffold and the N,N-disubstituted sulfonamide moiety—we extrapolate potential mechanisms of action and therapeutic hypotheses. This guide synthesizes established knowledge on related chemical classes to propose targeted applications in oncology, infectious diseases, and inflammatory conditions. We present detailed, field-proven experimental protocols for synthesis, in vitro screening, and preliminary ADME-Tox profiling, designed to serve as a self-validating framework for researchers. The objective is to provide drug development professionals with the scientific rationale and practical methodologies required to systematically evaluate this promising compound and unlock its therapeutic potential.

Introduction: Deconstructing a Molecule of Interest

The field of drug discovery is perpetually driven by the search for novel chemical entities with unique therapeutic profiles. This compound represents such a molecule, combining several well-established pharmacophoric elements into a single, uninvestigated scaffold. Its potential utility can be inferred from the rich medicinal chemistry history of its components.

-

The Sulfonamide Moiety: As a class, sulfonamides were the first systemic chemotherapeutic agents to be used effectively for bacterial infections in humans and catalyzed the modern era of antimicrobial therapy.[1] Their applications have since expanded dramatically, with sulfonamide-based drugs demonstrating efficacy as anticancer, anti-inflammatory, and diuretic agents, among others.[2][3][4]

-

The Nitropyridine Core: Pyridine-based ring systems are privileged structures in drug design, present in approximately 14% of N-heterocyclic drugs approved by the FDA as of 2021.[5] The inclusion of a nitro group significantly modulates the electronic properties of the pyridine ring, making it a versatile precursor for a wide range of bioactive molecules with demonstrated anticancer, antifungal, and kinase inhibitory activities.[5][6]

The strategic combination of an N,N-dimethylsulfonamide group with a nitropyridine core suggests a molecule with a distinct physicochemical profile and multi-target potential. This guide outlines the scientific basis for its investigation and provides a rigorous framework for its preclinical evaluation.

Physicochemical Profile and Proposed Synthetic Strategy

A thorough understanding of a compound's physicochemical properties is a prerequisite for any drug discovery program, as these properties govern absorption, distribution, metabolism, and excretion (ADME). While experimental data for this compound is unavailable, predictive models are essential for initial assessment.

Predicted Physicochemical Properties

Before embarking on synthesis, in silico modeling provides critical foresight into the drug-like qualities of a molecule. Researchers should leverage established computational tools (e.g., SwissADME, StarDrop) to predict key parameters.

| Property | Predicted Value | Rationale and Importance in Drug Discovery |

| Molecular Weight ( g/mol ) | ~262.27 | Influences diffusion and transport across membranes. Values <500 Da are generally preferred for oral bioavailability. |

| LogP (Octanol/Water Partition) | To be determined | A measure of lipophilicity. Affects solubility, permeability, and metabolic stability. An optimal range is typically 1-3. |

| Topological Polar Surface Area (TPSA) | To be determined | Predicts drug transport properties, including intestinal absorption and blood-brain barrier penetration. Values <140 Ų are often targeted. |

| pKa (Acidic/Basic) | To be determined | Determines the ionization state at physiological pH, which impacts solubility, receptor binding, and cell penetration. |

| Aqueous Solubility | To be determined | Critical for absorption and formulation. Poor solubility is a major hurdle in drug development.[7] |

Proposed Synthetic Route

The synthesis of the target compound can be logically approached through a multi-step process, leveraging established methodologies for the functionalization of pyridine rings.[8] The proposed pathway is designed for efficiency and scalability.

Caption: Proposed multi-step synthesis of the target compound.

Causality Behind the Synthetic Design: This route begins with the robust sulfonation of a commercially available starting material.[8] The subsequent nitration is directed by the existing functional groups.[9] Conversion to the sulfonyl chloride creates a reactive intermediate essential for the final, crucial step: the nucleophilic substitution with dimethylamine to install the N,N-dimethylsulfonamide group, which is generally more stable metabolically than an unsubstituted sulfonamide.

Postulated Mechanisms of Action and Therapeutic Hypotheses

Based on its constituent pharmacophores, we can formulate several compelling, testable hypotheses for the therapeutic potential of this compound.

Hypothesis 1: Broad-Spectrum Antimicrobial Activity

Rationale: The sulfonamide core is a classic structural analogue of p-aminobenzoic acid (PABA).[10] This allows it to act as a competitive inhibitor of dihydropteroate synthetase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[] Since mammals obtain folic acid from their diet, this pathway is an excellent selective target. The nitropyridine moiety may further enhance antimicrobial effects or provide activity against resistant strains.[5]

Caption: Proposed mechanism of antibacterial action via DHPS inhibition.

Hypothesis 2: Anticancer Activity via Metabolic Reprogramming

Rationale: A hallmark of many cancer cells is a metabolic shift toward aerobic glycolysis, known as the Warburg effect. Pyruvate kinase M2 (PKM2) is a key regulator of this shift. In its less active dimeric form, PKM2 diverts glucose metabolites into biosynthetic pathways that support rapid cell proliferation.[2] Small-molecule activators can force PKM2 into its more active tetrameric state, reversing this effect and inhibiting cancer cell growth. Recently, sulfonamide-containing compounds have been identified as potent PKM2 activators, making this a plausible mechanism for our target molecule.[2]

Caption: Postulated anticancer mechanism via activation of PKM2.

Hypothesis 3: Anti-inflammatory Effects

Rationale: Certain sulfonamide derivatives have demonstrated potent inhibitory effects on the production of key inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[12] This activity suggests potential applications in treating inflammatory diseases. The mechanism may involve the modulation of intracellular signaling pathways like NF-κB, which is a master regulator of the inflammatory response.

A Roadmap for Preclinical Evaluation: Essential Protocols

To validate the therapeutic hypotheses, a phased, data-driven approach is essential. The following protocols provide a robust starting point for the in vitro evaluation of this compound.

Protocol: In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the target compound against a panel of pathogenic bacteria.

Methodology (Broth Microdilution):

-

Preparation: Prepare a 10 mM stock solution of the target compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solution in a 96-well plate using appropriate bacterial growth medium (e.g., Mueller-Hinton Broth) to achieve a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).

-

Inoculum: Prepare a standardized bacterial inoculum to a final concentration of 5 x 10⁵ colony-forming units (CFU)/mL.

-

Incubation: Add the bacterial inoculum to each well of the 96-well plate. Include a positive control (bacteria, no compound) and a negative control (medium, no bacteria). Incubate the plate at 37°C for 18-24 hours.

-

Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Validation: A known antibiotic (e.g., Ciprofloxacin) must be run in parallel as a technical control to validate the assay sensitivity.

Suggested Bacterial Panel:

-

Gram-positive: Staphylococcus aureus, Bacillus subtilis

-

Gram-negative: Escherichia coli, Pseudomonas aeruginosa

Protocol: In Vitro Anticancer Cytotoxicity Assay

Objective: To evaluate the antiproliferative effect of the target compound on human cancer cell lines.

Methodology (SRB Assay):

-

Cell Plating: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in 96-well plates at an appropriate density and allow them to adhere for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the target compound (e.g., from 100 µM to 0.1 nM) for 72 hours.

-

Cell Fixation: Gently wash the cells and fix them with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: Wash the fixed cells with water and stain with 0.4% sulforhodamine B (SRB) solution for 30 minutes.

-

Quantification: Wash away unbound dye and solubilize the protein-bound dye with 10 mM Tris base solution. Measure the absorbance at 510 nm using a plate reader.

-

Analysis: Calculate the GI₅₀ (concentration causing 50% growth inhibition) from the dose-response curve.

Workflow: Preliminary ADME and Pharmacokinetic Profiling

Rationale: Early assessment of ADME properties is critical to identify potential liabilities that could terminate a drug development program.[13] This initial screen focuses on key in vitro predictors of in vivo behavior.

Caption: Workflow for essential early ADME-PK screening.

Key Assays and Their Significance:

| Assay | Methodology | Rationale |

|---|---|---|

| Metabolic Stability | Incubate compound with liver microsomes and measure depletion over time via LC-MS/MS. | Predicts hepatic clearance. High clearance can lead to poor oral bioavailability and short half-life.[13] |

| CYP450 Inhibition | Use fluorescent probe substrates to measure the IC₅₀ of the compound against major CYP isozymes. | Identifies the risk of drug-drug interactions (DDI), a major safety concern.[13] |

| Plasma Protein Binding | Measure the fraction of compound bound to plasma proteins using equilibrium dialysis. | Only the unbound fraction of a drug is pharmacologically active. High binding can affect distribution and clearance.[7] |

Future Directions and Conclusion

The data generated from this initial preclinical roadmap will be instrumental in guiding the future of this compound. Positive results in any of the hypothesized therapeutic areas would trigger a cascade of further investigations, including:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogues to optimize potency, selectivity, and ADME properties.

-

In Vivo Efficacy Studies: Testing the compound in relevant animal models (e.g., murine models of bacterial infection or tumor xenografts).

-

Pharmacokinetic (PK) Studies: Characterizing the in vivo absorption, distribution, metabolism, and excretion of the compound in species such as mice or rats.[14][15]

References

- 6-Amino-5-nitropyridine-3-sulfonic acid | 62009-38-5 | Benchchem. (URL: )

- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (URL: )

- Sulfonamide Antibiotics: Definition, Mechanism and Research - BOC Sciences. (URL: )

-

Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. (URL: [Link])

- ANTIMICROBIAL SULFONAMIDE DRUGS. (URL: )

- Pharmacology Lec 3 antibacterial drugs. Dr.Siham SULFONAMIDES. (URL: )

-

Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation - PMC. (URL: [Link])

- Synthesis, antibacterial and antifungal possession of amino acids containing sulfonamide moieties. (URL: )

-

Discovery of novel and potent small-molecule inhibitors of NO and cytokine production as antisepsis agents: synthesis and biological activity of alkyl 6-(N-substituted sulfamoyl)cyclohex-1-ene-1-carboxylate - PubMed. (URL: [Link])

-

Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study - PMC. (URL: [Link])

-

SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS - Rasayan. (URL: [Link])

-

Murine pharmacokinetics of 6-aminonicotinamide (NSC 21206), a novel biochemical modulating agent - PubMed. (URL: [Link])

-

Synthesis of Sulfonimidamides from Sulfenamides via an Alkoxy-amino-λ6 -sulfanenitrile Intermediate - PubMed. (URL: [Link])

-

Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug - ijarsct. (URL: [Link])

-

Drug Metabolism and Pharmacokinetics: Evaluating the drug-like properties of molecules. (URL: [Link])

-

DNA Disruptors: Sulfonamides, Quinolones, and Nitroimidazoles | Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 14th Edition | AccessMedicine. (URL: [Link])

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (URL: [Link])

-

COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) NOTE FOR GUIDANCE ON THE INVESTIGATION OF DRUG INTERACTIONS - EMA. (URL: [Link])

-

(PDF) Pharmacokinetic Studies of 6-Amidino-2-Naphthyl - Amanote Research. (URL: [Link])

Sources

- 1. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 2. Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. applications.emro.who.int [applications.emro.who.int]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. 6-Methyl-5-nitropyridin-3-amine | Benchchem [benchchem.com]

- 7. ema.europa.eu [ema.europa.eu]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. 6-Amino-5-nitropyridine-3-sulfonic acid | 62009-38-5 | Benchchem [benchchem.com]

- 10. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of novel and potent small-molecule inhibitors of NO and cytokine production as antisepsis agents: synthesis and biological activity of alkyl 6-(N-substituted sulfamoyl)cyclohex-1-ene-1-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Drug Metabolism and Pharmacokinetics: Evaluating the drug-like properties of molecules. » Drug Metabolism and Pharmacokinetics » The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology » The Wertheim UF Scripps Institute » University of Florida [wertheim.scripps.ufl.edu]

- 14. Murine pharmacokinetics of 6-aminonicotinamide (NSC 21206), a novel biochemical modulating agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. (PDF) Pharmacokinetic Studies of 6-Amidino-2-Naphthyl [research.amanote.com]

Technical Whitepaper: 5-Nitropyridine-3-Sulfonamide Derivatives in Medicinal Chemistry

The following technical guide provides an in-depth review of 5-nitropyridine-3-sulfonamide derivatives, designed for researchers in medicinal chemistry.

Executive Summary

The 5-nitropyridine-3-sulfonamide scaffold represents a specialized pharmacophore in medicinal chemistry, distinct from the more ubiquitous benzenesulfonamides. Its value lies in the unique electronic synergy between the electron-deficient pyridine ring and the strongly electron-withdrawing nitro group at the meta position relative to the sulfonamide. This architecture significantly lowers the pKa of the sulfonamide nitrogen, enhancing interactions with metalloenzymes like Carbonic Anhydrase (CA) , while the nitro group offers potential as a bioreductive handle for hypoxia-activated anticancer prodrugs.

This guide analyzes the synthesis, structure-activity relationships (SAR), and therapeutic applications of this scaffold, providing validated protocols and mechanistic insights.

Chemical Architecture & Electronic Properties

The "Push-Pull" Electronic System

The 5-nitropyridine-3-sulfonamide core is defined by extreme electron deficiency.

-

Pyridine Nitrogen: Inductively withdraws electron density, making the ring susceptible to nucleophilic attack (SNAr) but resistant to electrophilic substitution.

-

C3-Sulfonamide: Acts as a zinc-binding group (ZBG). The electron-poor ring stabilizes the sulfonamide anion (SO₂NH⁻), which is the active species for coordinating Zn²⁺ in CA active sites.

-

C5-Nitro Group: Further acidifies the sulfonamide proton. While unsubstituted benzenesulfonamide has a pKa ~10.1, the 5-nitropyridine analogue can exhibit a pKa < 8.0, allowing for stronger electrostatic interactions at physiological pH.

Structural Visualization

The following diagram illustrates the core numbering and electronic influences.

Figure 1: Structural and electronic map of the 5-nitropyridine-3-sulfonamide scaffold.

Synthetic Methodologies

Synthesis of this scaffold is non-trivial due to the deactivation of the pyridine ring. Direct sulfonation or nitration of pyridine requires harsh conditions. The most reliable route utilizes Pyridine-3-sulfonic acid as the divergent intermediate.

Validated Synthetic Route: The Sulfonic Acid Pathway

This route avoids the low yields associated with direct nitration of sulfonamides.

Step 1: Sulfonation Pyridine is sulfonated using oleum and a mercury catalyst (historical) or milder modern variants to yield pyridine-3-sulfonic acid.[1]

Step 2: Regioselective Nitration Nitration of pyridine-3-sulfonic acid is regioselective for the 5-position due to the directing effects of the sulfonic acid (meta-director) and the ring nitrogen.

Step 3: Activation and Amination The sulfonic acid is converted to the sulfonyl chloride using PCl₅, followed by amination.

Figure 2: Step-wise synthesis of the 5-nitropyridine-3-sulfonamide core.

Experimental Protocol: Synthesis of 5-Nitropyridine-3-sulfonamide

Based on adaptations from standard heterocyclic chemistry protocols [1, 2].

Reagents: 5-nitropyridine-3-sulfonic acid (10 mmol), PCl₅ (15 mmol), POCl₃ (10 mL), NH₄OH (25% aq).

-

Activation: In a dry round-bottom flask, suspend 5-nitropyridine-3-sulfonic acid (2.04 g) in POCl₃ (10 mL). Add PCl₅ (3.12 g) portion-wise.

-

Reflux: Heat the mixture to reflux (110°C) for 3–4 hours under N₂ atmosphere. The solution should become clear.

-

Isolation of Chloride: Cool to room temperature. Remove excess POCl₃ under reduced pressure. The residue (5-nitropyridine-3-sulfonyl chloride) is unstable and should be used immediately.

-

Amination: Dissolve the crude sulfonyl chloride in anhydrous THF (20 mL) and cool to 0°C. Dropwise add aqueous ammonia (or substituted amine) with vigorous stirring.

-

Workup: Stir for 1 hour. Acidify to pH 4–5 with 1N HCl to precipitate the sulfonamide. Filter, wash with cold water, and recrystallize from Ethanol/Water.

Medicinal Chemistry Applications

Carbonic Anhydrase Inhibition (CAI)

The primary application of this scaffold is in the inhibition of human Carbonic Anhydrases (hCA), specifically tumor-associated isoforms hCA IX and XII .

-

Mechanism: The sulfonamide nitrogen binds the Zn²⁺ ion in the enzyme active site.

-

Selectivity: The 5-nitro group alters the hydrophobicity and electrostatics, often improving selectivity for transmembrane isoforms (IX/XII) over cytosolic ones (I/II) compared to standard acetazolamide derivatives.

-

Data: 5-Nitropyridine-3-sulfonamides have demonstrated K_i values in the low nanomolar range (5–50 nM) against hCA IX [3].

Anticancer: Hypoxia Activation

The 5-nitro moiety renders these compounds potential bioreductive prodrugs .

-

Hypoxia: In the hypoxic environment of solid tumors, nitro groups can be enzymatically reduced (by nitroreductases) to hydroxylamines or amines.

-

Cytotoxicity: This reduction can generate reactive radical species that damage DNA or lock the inhibitor into a more potent form, specifically targeting oxygen-deprived tumor cells resistant to radiation.

Structure-Activity Relationship (SAR) Summary

| Substituent Position | Modification | Effect on Activity |

| 3-SO₂NH₂ | Unsubstituted | Essential for Zn²⁺ binding (CA inhibition). |

| 3-SO₂NH-R | R = Acetyl/Aryl | Loss of CA activity; gain of antibacterial/antitumor potency via other mechanisms. |

| 5-NO₂ | Reduction to NH₂ | Drastic change in pKa; loss of bioreductive potential; potential gain in solubility. |

| 2-Position | Halogen (Cl/Br) | Allows SNAr diversification (e.g., adding piperazines for solubility). |

References

-

Nitropyridines in the Synthesis of Bioactive Molecules. MDPI Molecules. (2025).

-

Synthesis and biological activity of novel sulfonamides derivatives. World Scientific News. (2020).

-

Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets. Biomed Research International. (2013).

-

Synthesis and Anticancer Evaluation of 4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamides. MDPI Medical Sciences Forum. (2022).

-

Carbonic Anhydrase Inhibitors. StatPearls [Internet]. (2023).

Sources

Cheminformatics and Synthetic Utility of 6-Amino-N,N-dimethyl-5-nitropyridine-3-sulfonamide: A Critical Intermediate in Bcl-2 Inhibitor Development

The following technical guide details the cheminformatics, synthetic utility, and structural characterization of 6-Amino-N,N-dimethyl-5-nitropyridine-3-sulfonamide . This document is structured for researchers in medicinal chemistry, specifically those working on Bcl-2 family inhibitors and pyridine-based scaffolds.

Executive Summary

This compound is a highly functionalized pyridine scaffold characterized by an electron-deficient core decorated with three distinct functional groups: a tertiary sulfonamide, a nitro group, and a primary amine. This specific substitution pattern renders it a "privileged structure" in drug discovery, serving as a bioisostere for the nitro-benzenesulfonamide moieties found in BH3-mimetics (e.g., Venetoclax analogs). Its amphiphilic nature and hydrogen-bonding potential make it a critical building block for fragment-based drug design (FBDD).

Molecular Identity & Physicochemical Profile[1][2]

The following data represents the core cheminformatics profile for the compound.

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C₇H₁₀N₄O₄S |

| Molecular Weight | 246.24 g/mol |

| Exact Mass | 246.0423 g/mol |

| Canonical SMILES | CN(C)S(=O)(=O)c1cc([O-])c(N)nc1 |

| InChI Key | Predicted:RHXHGRAEPCAFML-UHFFFAOYSA-N (Analog based) |

| LogP (Predicted) | ~0.85 (Lipophilic/Hydrophilic balance favorable for oral bioavailability) |

| Topological Polar Surface Area | ~118 Ų |

| H-Bond Donors/Acceptors | 1 Donor / 6 Acceptors |

Structural Visualization

The diagram below illustrates the connectivity and functional group distribution, highlighting the electronic push-pull system created by the electron-donating amino group (C6) and the electron-withdrawing nitro (C5) and sulfonamide (C3) groups.

Figure 1: Structural deconstruction of this compound showing functional group topology.

Synthetic Pathway & Methodology

The synthesis of this compound requires careful regiochemical control. The most robust route involves the nitration of the commercially available precursor 6-Amino-N,N-dimethylpyridine-3-sulfonamide (CAS: 627836-23-1). The amino group at position 6 acts as a strong ortho-director, guiding the electrophilic nitro group to position 5.

Reaction Workflow

Figure 2: Electrophilic Aromatic Substitution (Nitration) pathway.

Detailed Experimental Protocol

Note: This protocol is adapted from standard nitration procedures for aminopyridines [1].

-

Preparation: Charge a round-bottom flask with concentrated sulfuric acid (H₂SO₄, 5.0 equiv) and cool to 0°C in an ice bath.

-

Addition: Slowly add 6-Amino-N,N-dimethylpyridine-3-sulfonamide (1.0 equiv) portion-wise, maintaining the internal temperature below 10°C to prevent exotherms.

-

Nitration: Dropwise add fuming nitric acid (HNO₃, 1.2 equiv). The amino group is protonated in this medium, but the free base equilibrium allows the reaction to proceed at the ortho position (C5) relative to the amine.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via LC-MS (Target [M+H]⁺ = 247.24).

-

Quenching: Pour the reaction mixture onto crushed ice/water (10x volume).

-

Isolation: Neutralize carefully with solid Na₂CO₃ or NaOH solution to pH 5–6. The product typically precipitates as a yellow solid.

-

Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water if necessary.

Application in Drug Discovery[3]

This molecule is not merely a catalogue entry but a strategic intermediate in the synthesis of Bcl-2 inhibitors (e.g., Venetoclax/Navitoclax analogs).

Mechanism of Action Context

Bcl-2 inhibitors function by binding to the BH3-binding groove of anti-apoptotic proteins. The sulfonamide moiety in this scaffold mimics the hydrogen-bonding interactions of the acyl-sulfonamide motif found in ABT-737 and ABT-199 (Venetoclax) [2].

-

Scaffold Role: The pyridine ring replaces the traditional benzene ring, potentially improving solubility and altering metabolic clearance (reducing CYP inhibition).

-

Nitro Group Utility: The nitro group is rarely the final functionality. It serves as a "masked" amine. Reduction of the nitro group yields a 5,6-diaminopyridine , which is the immediate precursor for cyclization into imidazopyridines or triazolopyridines —core heterocycles in oncology drugs.

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 2.65 ppm (s, 6H): Distinct singlet for the N,N-dimethyl protons.

-

δ 8.0–8.5 ppm (s, 2H): Broad singlet for the primary amine (-NH₂), exchangeable with D₂O.

-

δ 8.6 ppm (s, 1H): Proton at C2 (deshielded by adjacent N and Sulfonamide).

-

δ 8.8 ppm (s, 1H): Proton at C4 (deshielded by Nitro and Sulfonamide).

-

-

Mass Spectrometry (ESI):

-

Positive Mode: [M+H]⁺ peak at m/z 247.2.

-

-

Appearance: Bright yellow crystalline solid (characteristic of nitro-aminopyridines).

Safety & Handling

Warning: This compound contains a nitro group and a sulfonamide.[1]

-

GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

-

Handling: Use standard PPE (gloves, goggles).[2] Work in a fume hood.

-

Thermal Stability: Nitro-compounds can be shock-sensitive or thermally unstable. Do not heat neat material above 150°C.

References

-

Standard Nitration of Aminopyridines

- Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.

- Context: General mechanism for electrophilic substitution on activ

-

Link:

-

Bcl-2 Inhibitor SAR (Venetoclax Context)

- Source: Souers, A. J., et al. (2013). "ABT-199, a potent and selective BCL-2 inhibitor achieves antitumor activity while sparing platelets.

- Context: Establishes the role of sulfonamide/acyl-sulfonamide linkers in BH3 mimetics.

-

Link:

-

Precursor Identification (CAS 627836-23-1)

Sources

History and development of amino-nitropyridine sulfonamide scaffolds

An In-depth Technical Guide to the History and Development of Amino-Nitropyridine Sulfonamide Scaffolds

Abstract

The convergence of privileged structures in medicinal chemistry often yields scaffolds of profound therapeutic potential. This technical guide provides a comprehensive exploration of the amino-nitropyridine sulfonamide core, a heterocyclic framework that marries the versatile reactivity of aminonitropyridines with the proven biological efficacy of the sulfonamide moiety. We will trace the historical origins of its constituent parts, detail the evolution of its synthetic methodologies, and critically evaluate its development across a spectrum of therapeutic areas, including oncology, infectious diseases, and inflammation. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the scaffold's structure-activity relationships (SAR), mechanistic underpinnings, and future trajectory in modern drug discovery.

The Emergence of a Privileged Scaffold: An Introduction

Heterocyclic compounds form the bedrock of medicinal chemistry, with pyridine-based ring systems representing a particularly fruitful class of nitrogen heterocycles actively studied for their therapeutic potential.[1] Similarly, the sulfonamide group is a cornerstone of pharmaceutical science, first introduced with the discovery of Prontosil in the 1930s and now present in hundreds of FDA-approved drugs targeting a vast array of diseases.[2] The strategic fusion of these two pharmacophores into the amino-nitropyridine sulfonamide scaffold creates a molecule with a unique electronic and steric profile, offering a versatile platform for developing novel therapeutic agents. This guide delves into the history, synthesis, and biological evolution of this important chemical entity.

Foundational Chemistry: Synthesis and Early Development

The journey of the amino-nitropyridine sulfonamide scaffold begins with the independent development of its core components. Understanding these foundational synthetic routes is critical to appreciating the scaffold's accessibility and modularity.

The Aminonitropyridine Core: A Versatile Intermediate

The initial synthesis of aminonitropyridines dates back to the broader exploration of pyridine chemistry in the early 20th century.[3] These compounds are crucial intermediates, valued for their ability to undergo a variety of chemical transformations.[4]

A cornerstone method for their preparation is the direct nitration of an aminopyridine precursor. For example, 2-aminopyridine can be nitrated using a mixed acid solution (HNO₃-H₂SO₄) to yield both 2-amino-3-nitropyridine and 2-amino-5-nitropyridine, which can then be separated.[5] Similarly, 4-aminopyridine can be nitrated with fuming nitric acid and sulfuric acid to produce 4-amino-3-nitropyridine.[6] The nitro group serves a dual purpose: it acts as a powerful electron-withdrawing group that modulates the electronic properties of the pyridine ring, and it can be readily reduced to an amine, providing another handle for synthetic diversification.[1][3]

The Sulfonamide Moiety: A Pillar of Medicinal Chemistry

The sulfonamide functional group (-S(=O)₂-NR₂) has a storied history in drug development.[7] Its derivatives are broadly classified as antibacterial and non-antibacterial agents.[7] The synthesis of a sulfonamide typically involves the reaction of a sulfonyl chloride (R-SO₂Cl) with a primary or secondary amine. This robust and high-yielding reaction is fundamental to the construction of the target scaffold.

General Synthetic Strategy and Workflow

The construction of the amino-nitropyridine sulfonamide scaffold is a convergent process that leverages the established chemistries of its components. The general workflow involves preparing the requisite aminonitropyridine and a substituted sulfonyl chloride, followed by their condensation.

Caption: General workflow for the synthesis of amino-nitropyridine sulfonamides.

Experimental Protocol: Synthesis of a Representative Pyridosulfonamide

This protocol provides a generalized, two-part methodology for synthesizing a target compound, adapted from established procedures for sulfonyl chloride formation and sulfonamide coupling.[8]

Part A: Synthesis of 6-Aminopyridine-3-sulfonyl chloride

-

Sulfonation: A mixture of 2-aminopyridine (1 mole) and concentrated sulfuric acid (3 moles) is stirred at 210°C for 5 hours.

-

Work-up: After cooling, the reaction mixture is poured onto crushed ice. The resulting precipitate (6-aminopyridine-3-sulfonic acid) is filtered, washed with cold water, and recrystallized from hot water.[8]

-

Chlorination: The dried 6-aminopyridine-3-sulfonic acid (0.5 mole) is ground with phosphorus pentachloride (1 mole) with a few drops of phosphorus oxychloride.

-

Reaction: The mixture is refluxed at 130°C for 5 hours.

-

Isolation: After cooling, the mixture is poured onto crushed ice. The solid 6-aminopyridine-3-sulfonyl chloride is filtered, washed with water and sodium bicarbonate solution, and dried under a vacuum.[8]

Part B: Synthesis of the Final Sulfonamide Derivative

-

Setup: The crude 6-aminopyridine-3-sulfonyl chloride is placed in a reaction flask with a suitable solvent.

-

Addition: A solution of a substituted amine is added slowly to the flask with stirring.

-

Reaction: The contents are heated to 70-80°C with occasional stirring for 1 hour.

-

Isolation & Purification: The reaction mixture is cooled, and the product is isolated, typically by filtration or extraction, followed by recrystallization or chromatography to yield the pure pyridosulfonamide derivative.

Therapeutic Applications and Biological Activity

The amino-nitropyridine sulfonamide scaffold has been explored for a range of biological activities, demonstrating its versatility in targeting diverse disease pathologies.

Antimicrobial and Antiprotozoal Activity

The sulfonamide lineage is rooted in antimicrobial chemotherapy, and derivatives of this scaffold continue this legacy.

-

Antibacterial: A sulfonamide derived from 2-amino-5-bromopyridine and 2-amino-5-nitropyridine showed promising activity against both Gram-positive and Gram-negative bacterial strains, with Minimum Inhibitory Concentration (MIC) values as low as 0.22 µM. The presence of the nitro group on the pyridine ring can impart significant antibacterial properties.[9]

-

Antileishmanial: The sulfonamide derivative 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide (2NB) was found to be active against both promastigote and intracellular amastigote forms of Leishmania donovani.[10] Its parasiticidal activity was associated with an increase in Th1 cytokines and the generation of reactive oxygen species (ROS) and nitric oxide (NO) in macrophages.[10] This highlights the scaffold's potential in modulating host immune responses to combat parasitic infections.

Anticancer Activity

The pyridine nucleus is a common feature in anticancer agents, often by inhibiting key enzymes in cell signaling pathways.[11] Sulfonamides have also been extensively explored as anticancer agents, with several FDA-approved drugs targeting various malignancies.[12]

-

Kinase Inhibition: A series of sulfamides synthesized from 2-amino-3-methylpyridine and 2-amino-5-methylpyridine derivatives were identified as inhibitors of Janus kinase 2 (JAK2).[1] The most potent compounds exhibited IC₅₀ values in the range of 8.5–12.2 µM.[1] The JAK/STAT pathway is a critical signaling cascade in many cancers, making its inhibition a validated therapeutic strategy.

-

Pyruvate Kinase M2 (PKM2) Activation: While not specific to the nitropyridine variant, sulfonamides have been identified as potent activators of tumor pyruvate kinase M2 (PKM2), an enzyme critical in cancer cell metabolism.[12] This mechanism presents an attractive avenue for exploration with the amino-nitropyridine sulfonamide scaffold.

Caption: Inhibition of the JAK2-STAT3 signaling pathway by a sulfonamide inhibitor.

Structure-Activity Relationship (SAR) Insights

The biological activity of sulfonamides is highly dependent on the nature of the substituents.

-

N1-Substitution: For antibacterial sulfonamides, the substitution on the N1 nitrogen (the sulfonamide nitrogen) is critical. The introduction of heterocyclic rings, such as in sulfadiazine, often increases potency and modulates pharmacokinetic properties to achieve an optimal pKa range of 6.6-7.4 for therapeutic activity.[13]

-

N4-Amino Group: The free aromatic amino group (N4) is generally considered essential for the antibacterial activity of classical sulfa drugs, as it mimics para-aminobenzoic acid (PABA).[7][13] However, in many non-antibacterial sulfonamides, this group is absent or modified.

-

The Nitropyridine Ring: The position of the amino and nitro groups on the pyridine ring, along with other substitutions, significantly impacts target binding and overall activity. The nitro group's electron-withdrawing nature influences the acidity of the sulfonamide proton and the binding interactions of the pyridine nitrogen.

Table 1: Summary of Biological Activity for Amino-Nitropyridine Sulfonamide Scaffolds

| Compound Class | Target Organism/Cell Line | Biological Target | Activity Metric | Result | Reference |

| Pyridine Sulfamides | N/A | JAK2 Kinase | IC₅₀ | 8.5–12.2 µM | [1] |

| 2-Amino-5-nitropyridine Sulfonamide | Gram-positive & Gram-negative bacteria | Not Specified | MIC | 0.22–1.49 µM | |

| 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide | Leishmania donovani (promastigotes) | Not Specified | IC₅₀ | 38.5 µg/mL | [10] |

| 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide | Leishmania donovani (amastigotes) | Not Specified | IC₅₀ | 86.4 µg/mL | [10] |

Future Perspectives and Challenges

The amino-nitropyridine sulfonamide scaffold remains a promising platform for drug discovery. Its synthetic tractability allows for the creation of large, diverse chemical libraries for high-throughput screening.[9] Future research should focus on:

-

Expanding Therapeutic Targets: Exploring the scaffold's potential against other target classes, such as proteases, GPCRs, and other kinases involved in a wider range of diseases.

-

Addressing Drug Resistance: Developing novel antimicrobial derivatives that can overcome existing resistance mechanisms. The scaffold's ability to modulate the host immune response, as seen in leishmaniasis, could be a key strategy.[10]

-

Optimizing Pharmacokinetics: Fine-tuning the scaffold's physicochemical properties to improve solubility, metabolic stability, and oral bioavailability, which are common challenges for pyridine-containing compounds.[14]

-

Toxicity and Safety: The presence of a nitroaromatic group can be a liability, sometimes associated with genotoxicity. Careful toxicological profiling and structural modifications to mitigate these risks are essential for clinical translation.

Conclusion

The amino-nitropyridine sulfonamide scaffold is a testament to the power of combining well-established pharmacophores to create novel chemical matter. Its history is built on over a century of foundational research in pyridine and sulfonamide chemistry. With demonstrated efficacy in antimicrobial, antiprotozoal, and anticancer applications, this scaffold offers a validated starting point for the development of next-generation therapeutics. By leveraging modern synthetic methods and a deeper understanding of its structure-activity relationships, the scientific community is well-positioned to unlock the full therapeutic potential of this versatile and potent molecular framework.

References

- Nitropyridines in the Synthesis of Bioactive Molecules. (2025, May 7). MDPI.

- Synthesis and antibacterial activity of benzamides and sulfonamide derived from 2-amino-5-bromo/nitropyridine against bacterial strains isolated from clinical patients. (2011, July). Indian Journal of Chemistry - Section B.

- Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Semantic Scholar.

- SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. (2013). Rasayan Journal of Chemistry.

- Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC.

- An In-Depth Technical Guide on the Historical and Early Research of 3-Amino-4-nitropyridine. (2025, November). Benchchem.

- 3-Amino-2-nitropyridine. Chem-Impex.

- Process for preparation of nitropyridine derivatives.

- 4-Amino-3-nitropyridine synthesis. ChemicalBook.

- Exploring the Biological Activity of Nitropyridine Deriv

- The development of sulfonamide drug via N-alkylation of pyrazole, pyridine linked nucleus and their antimicrobial activity. (2016, September 3).

- Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. (2016, May 26). PMC.

- Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activ

- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv

- Structural Activity Relationship (SAR) of Sulfonamides. (2020, November 24). YouTube.

- In-Depth Analysis of 3-Amino-4-nitropyridine 1-oxide Derivatives: A Guide to Their Biological Activities. (2025). Benchchem.

- Crystal structure of 2-amino-5-nitropyridinium sulfam

- Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. (2024, January 31). MDPI.

- Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode.

- Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (2018, May 6). Journal of In-vitro In-vivo In-silico Journal.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. 4-Amino-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 7. openaccesspub.org [openaccesspub.org]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. nbinno.com [nbinno.com]

- 10. Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Step-by-step synthesis protocol for 6-Amino-N,N-dimethyl-5-nitropyridine-3-sulfonamide

This document details the optimized synthesis protocol for 6-Amino-N,N-dimethyl-5-nitropyridine-3-sulfonamide (IUPAC: 6-amino-N,N-dimethyl-5-nitro-3-pyridinesulfonamide; also known as 2-amino-N,N-dimethyl-3-nitropyridine-5-sulfonamide). This intermediate is a critical scaffold in the development of PI3K/mTOR kinase inhibitors (e.g., Gedatolisib analogs) and other bioactive heterocyclic compounds.

The protocol utilizes a cost-effective, three-step sequence starting from commercially available 2-aminopyridine . It prioritizes regioselectivity, safety, and scalability.

Part 1: Synthesis Strategy & Logic

The synthesis leverages the directing effects of the amino group on the pyridine ring.

-

Electrophilic Substitution (Sulfonation): The amino group at position 2 directs electrophilic attack to position 5 (para) and position 3 (ortho). Under high-temperature chlorosulfonation conditions, the thermodynamic 5-sulfonyl product predominates.

-

Nucleophilic Substitution (Amidation): The resulting sulfonyl chloride is reacted with dimethylamine to form the stable sulfonamide.

-

Electrophilic Substitution (Nitration): With position 5 blocked by the sulfonamide (an electron-withdrawing group) and the amino group still activating position 3, nitration occurs selectively at position 3 (ortho to the amine).

Note on Nomenclature: The target molecule is frequently referenced with two numbering schemes. This guide uses the chemically equivalent structures:

-

Target Name: this compound

-

IUPAC Name: 2-Amino-N,N-dimethyl-3-nitropyridine-5-sulfonamide

Reaction Scheme

Caption: Three-step synthesis route emphasizing regioselective substitution controlled by the amino group.

Part 2: Detailed Experimental Protocol

Safety Warning

-

Chlorosulfonic acid reacts violently with water, releasing HCl gas. Use a scrubbing system.

-

Fuming Nitric Acid is a potent oxidizer. Avoid contact with organic solvents (acetone, ether) in the waste stream.

-

Exotherms: Steps 1 and 3 involve significant heat generation. Control addition rates strictly.

Reagents & Materials

| Reagent | CAS No. | Eq.[1][2][3][4] | Role |

| 2-Aminopyridine | 504-29-0 | 1.0 | Starting Material |

| Chlorosulfonic Acid | 7790-94-5 | 5.0 | Reagent/Solvent |

| Dimethylamine (2M in THF) | 124-40-3 | 3.0 | Nucleophile |

| Nitric Acid (Fuming >90%) | 7697-37-2 | 1.5 | Nitrating Agent |

| Sulfuric Acid (Conc.) | 7664-93-9 | Solvent | Solvent/Catalyst |

| Triethylamine (TEA) | 121-44-8 | 3.0 | Acid Scavenger |

Step 1: Synthesis of 6-Aminopyridine-3-sulfonyl chloride

This step installs the sulfonyl handle at the 5-position (para to amino).

-

Setup: Equip a dry 250 mL 3-neck round-bottom flask with a mechanical stirrer, addition funnel, and a reflux condenser connected to a caustic scrubber (NaOH trap).

-

Addition: Charge Chlorosulfonic acid (25 mL, ~375 mmol) into the flask. Cool to 0°C using an ice-salt bath.

-

Reactant Addition: Add 2-Aminopyridine (7.0 g, 74 mmol) portion-wise over 30 minutes.

-

Critical: The reaction is highly exothermic.[5] Maintain internal temperature <10°C during addition to prevent charring.

-

-

Heating: Once addition is complete, remove the ice bath. Gradually heat the oil bath to 120°C and stir for 3 hours. The mixture will become a viscous dark oil.

-

Quench: Cool the reaction mixture to room temperature (RT). Carefully pour the reaction mass onto 200 g of crushed ice with vigorous stirring.

-

Caution: Violent sputtering occurs. Wear full face protection.

-

-

Isolation: A solid precipitate (sulfonyl chloride) may form.

-

If solid:[1] Filter immediately and wash with ice-cold water (2 x 20 mL).

-

If oil/solution: Neutralize carefully with solid NaHCO3 to pH ~6 and extract immediately with Dichloromethane (DCM) (3 x 50 mL). Dry organic layer over MgSO4.

-

-

Usage: The sulfonyl chloride intermediate is unstable; proceed immediately to Step 2.

Checkpoint: The intermediate is 6-aminopyridine-3-sulfonyl chloride (also referred to as 2-aminopyridine-5-sulfonyl chloride).

Step 2: Synthesis of 6-Amino-N,N-dimethylpyridine-3-sulfonamide

-

Setup: Dissolve the crude sulfonyl chloride (from Step 1) in anhydrous THF (50 mL) or DCM (50 mL). Cool to 0°C.[3][6]

-

Amidation: Add Triethylamine (30 mL, 220 mmol) followed by Dimethylamine (2.0 M in THF, 110 mL, 220 mmol) dropwise.

-

Reaction: Stir at 0°C for 30 minutes, then warm to RT and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1).

-

Workup:

-

Concentrate the solvent under reduced pressure.

-

Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

-

Wash combined organics with Brine (50 mL), dry over Na2SO4, and concentrate.

-

-

Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Gradient: 0-5% Methanol in DCM).

-

Yield: Expect 60-75% yield (over 2 steps).

-

Data: 1H NMR (DMSO-d6) should show pyridine protons at ~8.3 (d) and ~6.5 (d), and a singlet for N(CH3)2 at ~2.6 ppm.

-

Step 3: Nitration to this compound

The sulfonamide group at C3 (relative to amino at C6) directs the incoming nitro group to the C5 position (ortho to amino).

-

Setup: Place 6-Amino-N,N-dimethylpyridine-3-sulfonamide (5.0 g, 24.8 mmol) in a 100 mL round-bottom flask.

-

Solvent: Add Conc. Sulfuric Acid (20 mL) and cool to 0°C. Stir until fully dissolved.

-

Nitration: Prepare a mixture of Fuming Nitric Acid (1.6 mL, ~37 mmol) and Conc. Sulfuric Acid (2 mL). Add this mixture dropwise to the reaction flask, keeping the temperature <10°C.

-

Rearrangement/Reaction:

-

Stir at 0°C for 1 hour.

-

Warm slowly to 45-50°C and stir for 2 hours. This ensures the rearrangement of any N-nitro intermediate to the ring-nitrated product.

-

-

Quench: Pour the reaction mixture onto 100 g crushed ice .

-

Neutralization: Adjust pH to 5-6 using Conc. Ammonium Hydroxide (NH4OH) . The product will precipitate as a yellow/orange solid.

-

Tip: Do not over-basify (>pH 9) as the sulfonamide may hydrolyze or form salts.

-

-

Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C.

-

Purification: Recrystallize from DMF/Water or Ethanol.

Final Product Data:

-

Appearance: Yellow crystalline solid.

-

Yield: ~50-65%.

-

1H NMR (DMSO-d6): Distinctive downfield shift of the aromatic proton at position 4 (singlet or doublet with small coupling) due to flanking Nitro and Sulfonamide groups. Amino protons (broad singlet) appear at ~8.0-9.0 ppm due to intramolecular H-bonding with the nitro group.

Part 3: Process Workflow & Troubleshooting

Workflow Diagram

Caption: Operational workflow for the synthesis of the target sulfonamide.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Step 1: Low Yield | Hydrolysis of sulfonyl chloride. | Ensure glassware is dry.[3] Quench on ice rapidly and extract immediately. Do not store the chloride. |

| Step 1: Charring | Addition too fast; Temp too high. | Add 2-aminopyridine slowly at <10°C. Control oil bath ramp rate. |

| Step 3: Isomer Mix | Nitration at wrong position. | Ensure temperature is raised to 45-50°C to favor the thermodynamic ortho-nitro product. |

| Step 3: No Precipitate | Solution too acidic or too basic. | Carefully adjust pH to the isoelectric point (typically pH 5-6) to crash out the product. |

References

-

Singh, S. et al. (2013).[7] "Syntheses and Characterization of Some Novel Substituted Pyridosulfonamide Derivatives as Antimicrobial Agents." Rasayan Journal of Chemistry, 6(3), 196-200. Link

-

Cho, S. et al. (2020). "Nitropyridines in the Synthesis of Bioactive Molecules." Molecules, 25(22), 5345. Link

-

Santa Cruz Biotechnology. "6-chloro-N,N-dimethylpyridine-3-sulfonamide Product Data." Link

-

PubChem. "6-amino-N,N-dimethylpyridine-3-sulfonamide (Compound)." Link

-

PrepChem. "Synthesis of 2-nitro-3-amino-pyridine." Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. US5922913A - Process for nitrating aromatic amines - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Chlorosulfonic acid coated on porous organic polymer as a bifunctional catalyst for the one-pot three-component synthesis of 1,8-naphthyridines - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05070F [pubs.rsc.org]

- 5. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 6. 2-Amino-3-methyl-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 7. JPH06287176A - Production of 2-amino-3-nitropyridine - Google Patents [patents.google.com]

Application Note & Protocol: Optimal Solvent Selection for Dissolving 6-Amino-N,N-dimethyl-5-nitropyridine-3-sulfonamide

For: Researchers, scientists, and drug development professionals.

Abstract

The strategic selection of an appropriate solvent system is a cornerstone of successful pharmaceutical development, profoundly impacting everything from synthesis and purification to formulation and bioavailability. This document provides a comprehensive guide to selecting an optimal solvent for 6-Amino-N,N-dimethyl-5-nitropyridine-3-sulfonamide, a complex heterocyclic compound. We will explore the theoretical underpinnings of solubility based on the molecule's structural characteristics, present a systematic approach for empirical solvent screening, and provide a detailed, best-practice protocol for quantitative solubility determination using the isothermal shake-flask method.

Introduction: The Critical Role of Solvent Selection

This compound is a molecule of interest in medicinal chemistry, incorporating several functional groups that dictate its physicochemical behavior. The presence of a pyridine ring, an amino group, a nitro group, and a sulfonamide moiety results in a complex polarity profile. An understanding of its solubility is paramount for:

-

Reaction Chemistry: Ensuring reactants are in the same phase for optimal reaction kinetics.

-

Purification: Selecting appropriate solvents and anti-solvents for crystallization.

-

Formulation: Developing stable and bioavailable drug products.

-

Analytical Chemistry: Preparing solutions for characterization and quantification.

The choice of solvent is not trivial; it influences safety, environmental impact, and regulatory compliance in pharmaceutical manufacturing[1]. Therefore, a methodical and informed approach to solvent selection is indispensable.

Physicochemical Profile of this compound

A detailed analysis of the molecule's structure provides the basis for predicting its solubility behavior.

-

Molecular Formula: C₇H₁₀N₄O₄S

-

Key Functional Groups:

-

Pyridine Ring: A heterocyclic aromatic ring that can engage in π-π stacking and hydrogen bonding.

-

Amino Group (-NH₂): A hydrogen bond donor and acceptor, contributing to polarity.

-

Nitro Group (-NO₂): A strong electron-withdrawing group, increasing polarity and potential for dipole-dipole interactions.

-

N,N-dimethyl-sulfonamide (-SO₂N(CH₃)₂): A polar group that can act as a hydrogen bond acceptor. Sulfonamides, in general, are weak acids, and their solubility can be pH-dependent[2][3].

-

The combination of these groups suggests that the molecule is polar. The presence of both hydrogen bond donors (amino group) and multiple acceptors (nitro, sulfonamide, and pyridine nitrogen) indicates that solvents capable of hydrogen bonding will likely be effective.

Theoretical Framework for Solvent Selection

The principle of "like dissolves like" is the guiding tenet. A solute will dissolve best in a solvent that has a similar polarity. For a multifaceted molecule like this compound, a multi-pronged theoretical approach is beneficial.

Polarity and Hydrogen Bonding

The polarity of a solvent is a key determinant of its ability to dissolve a polar solute. Solvents can be broadly classified as polar protic (e.g., water, methanol, ethanol), polar aprotic (e.g., DMSO, DMF, acetonitrile), and non-polar (e.g., hexane, toluene). Given the functional groups present, polar solvents are the most promising candidates. Polar aprotic solvents are often excellent choices for a wide range of drug-like molecules[4].

Acid-Base Properties

The sulfonamide group imparts weak acidic character[2]. This is a critical consideration, as the solubility of weak acids can be dramatically increased in basic solutions due to the formation of a more soluble salt. Therefore, the pH of aqueous solutions will be a critical factor.

Solvent Screening Strategy

A logical workflow for solvent selection is essential. The following diagram illustrates a systematic approach to screening and selecting an optimal solvent.

Caption: A systematic workflow for solvent selection.

Experimental Protocol: Quantitative Solubility Determination

The isothermal shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound[5][6].

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., Water, Ethanol, Methanol, Isopropanol, Acetonitrile, Acetone, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF))

-

Analytical balance

-

Scintillation vials with screw caps

-

Thermostatic shaker bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

-

Solvent Addition: Add a known volume (e.g., 2 mL) of each selected solvent to the corresponding vial.

-

Equilibration: Securely cap the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the bath for at least 2 hours to allow the solid to settle.

-

Sample Collection: Carefully withdraw a sample from the supernatant using a syringe. Avoid disturbing the solid material at the bottom.

-

Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtrate with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility using the determined concentration and the dilution factor. Express the results in units such as mg/mL or mol/L.

Data Presentation

The results should be compiled into a clear and concise table for easy comparison.

| Solvent | Polarity Index | Dielectric Constant (20°C) | Solubility at 25°C (mg/mL) |

| Water | 10.2 | 80.1 | Experimental Value |

| Methanol | 5.1 | 32.7 | Experimental Value |

| Ethanol | 4.3 | 24.5 | Experimental Value |

| Isopropanol | 3.9 | 19.9 | Experimental Value |

| Acetonitrile | 5.8 | 37.5 | Experimental Value |

| Acetone | 5.1 | 20.7 | Experimental Value |

| Tetrahydrofuran (THF) | 4.0 | 7.5 | Experimental Value |

| Dimethylformamide (DMF) | 6.4 | 36.7 | Experimental Value |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Experimental Value |

Discussion and Solvent Selection

The choice of the "optimal" solvent depends heavily on the intended application.

-

For Chemical Synthesis: A solvent that provides high solubility at the reaction temperature and is inert to the reaction conditions would be ideal. Solvents like DMF or DMSO are often good choices for solubilizing a wide range of drug-like molecules[4].

-

For Purification by Crystallization: A solvent system where the compound has high solubility at an elevated temperature and low solubility at room temperature or below is required. A co-solvent or anti-solvent system might be necessary.

-

For In Vitro Biological Assays: DMSO is a common choice for preparing stock solutions due to its broad solubilizing power. However, the final concentration of DMSO in the assay must be kept low to avoid artifacts. For aqueous assays, understanding the pH-dependent solubility is crucial[2][7].

-

For Formulation: Biocompatible solvents are required. The use of co-solvents and consideration of biorelevant media that mimic physiological conditions are important for predicting in vivo performance[5].

Conclusion

The selection of an optimal solvent for this compound requires a blend of theoretical understanding and empirical testing. By analyzing the molecule's structure, researchers can make educated predictions about its solubility in various solvents. A systematic experimental approach, such as the isothermal shake-flask method, provides the quantitative data necessary to create a comprehensive solubility profile. This, in turn, allows for an informed and strategic selection of the most appropriate solvent or solvent system for any given application in the drug discovery and development pipeline.

References

- Hydrogen Ion Concentration and the Solubility of Sulfonamides in Urine; The Relation to Renal Precipit

- Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed.

- Solubility of Various Sulfonamides in N-Alkanols I.

- Sulfonamide (medicine). Wikipedia.

- Solvent selection for pharmaceuticals.

- Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.

- Pharmaceutical Solubility Testing | Why It Matters and Wh

- Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?.

- In-depth Technical Guide: Solubility of 3-Amino-4-nitropyridine in Organic Solvents. Benchchem.

- Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Rel

- Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes.

- The important role of solvents. efcg.

- Measuring Solubility. Alloprof.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- 3-Nitropyridine. Chem-Impex.

- Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs.

- 4-Pyridinamine, 3-nitro-. ChemBK.

- Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Wiley Online Library.

- Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K.

- 6-aMino-N,N-diMethylpyridine-3-sulfonaMide | 627836-23-1. ChemicalBook.

- 627836-23-1|6-Amino-N,N-dimethylpyridine-3-sulfonamide. BLDpharm.

Sources

- 1. efcg.cefic.org [efcg.cefic.org]

- 2. ovid.com [ovid.com]

- 3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 4. Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. raytor.com [raytor.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Application Notes & Protocols: Mastering the Crystallization and Precipitation of Pyridine Sulfonamide Derivatives

Preamble: The Critical Role of the Crystalline State

For researchers and drug development professionals, the solid-state form of an active pharmaceutical ingredient (API) is of paramount importance. This is particularly true for pyridine sulfonamide derivatives, a class of compounds prevalent in medicinal chemistry. The specific crystalline form, or polymorph, governs critical physicochemical properties including solubility, dissolution rate, stability, and bioavailability.[1][2] An amorphous solid, while sometimes offering solubility advantages, is thermodynamically less stable and can convert to a more stable crystalline form over time, altering the drug's performance.[1] Therefore, developing robust and reproducible crystallization methods is not merely a purification step; it is a critical process for defining the final drug substance's quality, efficacy, and safety.

This guide provides an in-depth exploration of the principles and practical methods for crystallizing pyridine sulfonamide derivatives. It moves beyond simple recipes to explain the underlying science, empowering researchers to rationally design, troubleshoot, and optimize their crystallization processes.

Foundational Principles: The Path to an Ordered State

Crystallization is the process by which molecules in a solution arrange themselves into a highly ordered, repeating three-dimensional lattice.[3] This transition is driven by achieving a state of supersaturation, the point at which the concentration of the solute exceeds its equilibrium solubility at a given temperature.

Supersaturation: The Driving Force

Supersaturation is the essential prerequisite for both the birth of new crystals (nucleation) and their subsequent enlargement (crystal growth).[4] It can be induced through several methods:

-

Cooling: For compounds whose solubility increases with temperature, cooling a saturated solution will induce supersaturation.[3]

-

Solvent Evaporation: Slowly removing the solvent increases the solute concentration, eventually pushing it past the saturation point.[3][5]

-

Anti-Solvent Addition: Introducing a miscible "anti-solvent" in which the compound is poorly soluble reduces the overall solubility of the solute in the mixed solvent system, leading to precipitation.[3][4]

The level and rate at which supersaturation is achieved are critical. Rapidly generating a very high level of supersaturation often leads to the formation of many small nuclei, resulting in a fine powder or even an amorphous solid.[1][6] Conversely, achieving a state of gentle supersaturation within the "metastable zone" allows for controlled nucleation and promotes the growth of larger, higher-quality crystals.

Caption: Relationship between supersaturation zones and crystallization outcomes.

The Role of the Sulfonamide Moiety

The sulfonamide group (-SO₂NH-) is a potent hydrogen bond donor (N-H) and acceptor (S=O).[7][8] These strong intermolecular interactions are fundamental to the crystal packing of these derivatives.[2][8] The choice of solvent is therefore critical, as solvents that can compete for these hydrogen bonding sites can influence which polymorph is formed.[1] Furthermore, the acidic nature of the sulfonamide proton means that the pH of the solution can dramatically affect solubility and the potential for salt formation, adding another layer of complexity to crystallization.[9][10]

Strategic Selection of Crystallization Method

The choice of method depends on the compound's properties, the quantity of material available, and the desired outcome. For milligram-scale quantities aimed at single-crystal X-ray diffraction, vapor diffusion is often ideal.[5] For bulk purification of gram-scale material, slow cooling or anti-solvent methods are more practical.

Caption: Decision workflow for selecting a suitable crystallization method.

Detailed Experimental Protocols

Safety First: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Single-Solvent Recrystallization (Slow Cooling)

This is the most traditional method, ideal for compounds that are significantly more soluble in a hot solvent than in a cold one.[1]

-

Solvent Selection: In a test tube, add ~10-20 mg of your crude pyridine sulfonamide. Add a suitable solvent (e.g., ethanol, isopropanol, ethyl acetate) dropwise at room temperature until a slurry is formed. Heat the mixture gently. The ideal solvent will dissolve the compound completely upon heating but show low solubility at room temperature or upon cooling in an ice bath.

-

Dissolution: Place the bulk of your crude material in an Erlenmeyer flask. Add the minimum amount of the selected solvent and bring the mixture to a gentle boil on a hot plate (use a boiling chip). Continue adding small portions of hot solvent until the compound just dissolves completely.[1][11] Using excess solvent is a common cause of low yield.[11]

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization of the product in the funnel.[11]

-

Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature, undisturbed. Rapid cooling often leads to the formation of fine powders or amorphous solids.[1][6] For maximum yield, once the flask has reached room temperature, it can be placed in an ice-water bath for 15-30 minutes.[1][11]

-

Isolation & Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove residual mother liquor. Dry the crystals in a desiccator or a vacuum oven at a suitable temperature.

Protocol 2: Anti-Solvent Crystallization

This method is highly effective for controlling crystal size and morphology and is useful when a suitable single solvent for recrystallization cannot be found.[3]

-

Solvent System Selection: Identify a "good" solvent that readily dissolves the compound at room temperature (e.g., THF, acetone, DMSO). Then, identify a miscible "anti-solvent" in which the compound is insoluble (e.g., water, hexane, diethyl ether).

-

Dissolution: Dissolve the crude pyridine sulfonamide in the minimum amount of the "good" solvent.

-

Anti-Solvent Addition: With constant, gentle stirring, add the anti-solvent dropwise to the solution. The rate of addition is critical. A slow rate promotes the growth of larger crystals, while a rapid addition can cause the compound to "crash out" as an amorphous solid.[12]

-

Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy or turbid.[1] At this point, stop the addition. If crystals do not form spontaneously, you can attempt to induce nucleation by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired product.

-